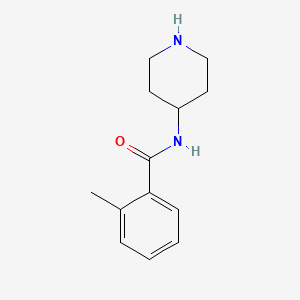

2-methyl-N-piperidin-4-ylbenzamide

Descripción

Contextualization within the Benzamide (B126) Chemical Class

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide functional group (-CONH2). solubilityofthings.com The simplest member of this class is benzamide itself. This structural motif serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide array of pharmaceutical agents. solubilityofthings.com Historically, benzamides have been developed for various therapeutic purposes, including as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com

The chemical properties of benzamides, such as their ability to participate in hydrogen bonding and their relative stability, make them suitable for derivatization to modulate biological activity. solubilityofthings.com They are typically white or pale-colored crystalline solids, with solubility in organic solvents. pharmaguideline.com The parent compound, benzamide, is found naturally in some organisms, such as Streptomyces species. nih.gov Its use as a building block allows for the synthesis of more complex molecules with targeted functions, from anticonvulsants to intermediates in the production of dyes. solubilityofthings.comchemicalbook.com

Table 1: Physicochemical Properties of Benzamide

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO | wikipedia.org |

| Molar Mass | 121.14 g/mol | wikipedia.org |

| Appearance | Off-white solid | wikipedia.org |

| Melting Point | 127-130 °C | wikipedia.org |

| Boiling Point | 288 °C | wikipedia.org |

| Density | 1.341 g/cm³ | wikipedia.org |

Data sourced from various chemical databases.

Significance of the Piperidine (B6355638) Heterocycle in Pharmaceutical Discovery

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the field of drug discovery. researchgate.netnih.gov It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). arizona.eduresearchgate.net The prevalence of the piperidine nucleus is attributed to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore, which is the part of a molecule responsible for its biological activity. researchgate.net

Piperidine derivatives exhibit a vast spectrum of pharmacological activities. researchgate.net Their structural framework is integral to drugs targeting the central nervous system (CNS), as well as agents with anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties. researchgate.netbohrium.com The nitrogen atom in the piperidine ring can be readily functionalized, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. nih.gov More than 70 commercially available drugs incorporate the piperidine scaffold, highlighting its profound impact on modern medicine. arizona.eduresearchgate.net

Table 2: Therapeutic Applications of Piperidine-Containing Compounds

| Therapeutic Area | Examples of Activity | Reference |

| Oncology | Anticancer, Antineoplastic | researchgate.net |

| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal | researchgate.netbohrium.com |

| Neurology | Analgesic, Antipsychotic, Anti-Alzheimer | researchgate.netbohrium.com |

| Cardiovascular | Antihypertensive, Anticoagulant | researchgate.netbohrium.com |

| Inflammation | Anti-inflammatory | researchgate.net |

This table provides a general overview of the diverse applications of piperidine derivatives in medicine.

Overview of Current Research Trajectories for 2-methyl-N-piperidin-4-ylbenzamide and its Structural Analogues

Current research into this compound and its structural analogues primarily focuses on their potential as therapeutic agents, particularly in the areas of oncology and infectious diseases. The combination of the benzamide and piperidine moieties provides a rich scaffold for developing compounds with specific biological targets.

One significant area of investigation is the development of N-(piperidine-4-yl)benzamide derivatives as anticancer agents. A study focused on designing and synthesizing a series of these derivatives for their antitumor activity. nih.gov Within this series, a compound designated as "compound 47" demonstrated potent activity against the human liver cancer cell line HepG2. nih.gov Further investigation revealed that this compound could induce cell cycle arrest, suggesting a potential mechanism for its antitumor effects. nih.gov

Another prominent research trajectory involves the exploration of piperidine-benzamide structures for antimicrobial properties. For instance, novel benzimidazole (B57391) derivatives incorporating a piperidin-1-ylcarbonyl)phenyl moiety have been synthesized and evaluated for their activity against various bacteria and fungi. nih.gov One compound from this series showed notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other derivatives displayed significant antifungal activity. nih.gov Similarly, research on a structural analogue, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, has demonstrated its activity against both gram-positive and gram-negative bacteria. usm.myresearchgate.net

The synthesis of new benzamide derivatives containing a piperidine ring is an active field of research. Studies describe the synthesis of compounds such as [N-(piperidin-1"-yl) (p-tolyl) methyl] benzamide and its metal complexes, which have been evaluated for their in vitro antibacterial activity against a panel of bacterial strains. tsijournals.com These research efforts underscore the continued interest in the piperidine-benzamide scaffold as a source of new bioactive compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYHXMIKSDHGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362947 | |

| Record name | 2-methyl-N-piperidin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84296-96-8 | |

| Record name | 2-methyl-N-piperidin-4-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl N Piperidin 4 Ylbenzamide

Established Synthetic Routes and Reaction Conditions

The most common and well-established methods for synthesizing N-acylpiperidines involve multi-step pathways that typically conclude with an acylation reaction. These routes are built upon foundational reactions in organic chemistry.

A prevalent synthetic strategy commences with 4-piperidone (B1582916) as a key starting material. This approach involves converting the ketone into an amine, which is then acylated.

A typical sequence involves:

Reductive Amination: 4-piperidone, often with a protecting group on the ring nitrogen (like a benzyl (B1604629) or Boc group), undergoes reductive amination. This reaction with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride, Raney-Nickel) yields 4-aminopiperidine (B84694). An efficient route for a related compound has been developed using Raney-Ni as the catalyst for this transformation. researchgate.net

Amidation (Acylation): The resulting 4-aminopiperidine derivative is then acylated using 2-methylbenzoyl chloride. This reaction is a classic nucleophilic acyl substitution. To drive the reaction to completion and neutralize the HCl byproduct, a base such as triethylamine (B128534) or sodium hydroxide (B78521) is required. nih.govorgsyn.org The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and an aqueous base, are a well-established method for this type of transformation. orgsyn.org

Deprotection (if necessary): If a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) was used on the piperidine (B6355638) nitrogen, a final deprotection step is necessary. Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid), while benzyl groups can be removed via catalytic hydrogenation. nih.govresearchgate.net

An alternative pathway starts from commercially available 4-amino-1-Boc-piperidine, simplifying the process by eliminating the reductive amination step and proceeding directly to the acylation with 2-methylbenzoyl chloride.

The efficiency of both amination and amidation reactions is highly dependent on the choice of solvents and catalysts. For the amidation step, dichloromethane (B109758) (DCM) is a commonly used solvent, as it is relatively inert and effectively dissolves the reactants. nih.gov The addition of a catalyst can significantly accelerate the reaction. Dimethylaminopyridine (DMAP) is often used in conjunction with a tertiary amine base to catalyze the acylation, particularly when the amine is not highly reactive. nih.gov

For more challenging amide couplings, specialized reagents have been developed. Peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed, especially in cases where the starting materials are complex or prone to side reactions. nih.gov

The table below summarizes various conditions reported for analogous amidation reactions.

| Catalyst/Reagent | Base | Solvent | Notes | Reference |

| DMAP | Triethylamine | Dichloromethane (DCM) | Standard conditions for acylation with benzoyl chloride. | nih.gov |

| HATU | Hünig's base (DIPEA) | Dimethylformamide (DMF) | Used for efficient amide bond formation, especially in complex molecules. | nih.gov |

| Sodium Hydroxide | - | Water/DCM (Biphasic) | Classic Schotten-Baumann conditions, often used in large-scale synthesis. | orgsyn.org |

| None | Triethylamine | Dichloromethane (DCM) | Uncatalyzed reaction, may require longer reaction times or heating. | nih.gov |

Advanced Synthetic Approaches and Process Development

Beyond the established laboratory-scale syntheses, significant research focuses on developing more efficient, high-yield, and scalable methods for producing benzamide-piperidine structures.

The synthesis of structurally diverse analogues is a key objective in medicinal chemistry. mdpi.com To achieve high yields of complex derivatives, several advanced strategies are employed:

Use of Advanced Coupling Reagents: As mentioned, reagents like HATU, HBTU, and PyBOP are instrumental in forming amide bonds under mild conditions, which is crucial when sensitive functional groups are present on either the benzoyl or piperidine rings. nih.gov

Multi-component Reactions: These reactions, where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. For instance, a pseudo-four-component reaction has been used to generate N-acylated piperidine analogs. ajchem-a.com

Solid-Phase Synthesis: For creating a library of analogues, the piperidine core can be attached to a solid support, allowing for sequential reactions and purifications to be carried out efficiently.

The table below compares different synthetic strategies for producing piperidine derivatives.

| Strategy | Description | Advantages | Common Applications | Reference |

| Linear Synthesis | Step-by-step assembly of the molecule from a starting precursor. | Straightforward, well-understood. | Basic synthesis of the core structure. | researchgate.net |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall yield, greater flexibility. | Synthesis of complex, multi-functionalized analogues. | nih.gov |

| Multi-Component Reactions | Multiple reactants combine in one pot to form the final product. | High atom economy, operational simplicity. | Rapid generation of diverse chemical libraries. | ajchem-a.com |

| Aza-Michael Reaction | Formation of the piperidone ring via conjugate addition of an amine. | Atom-efficient, good for creating substituted piperidones. | Access to diverse substitution patterns on the piperidine ring. | kcl.ac.uk |

Transitioning a synthesis from the laboratory bench to industrial-scale production introduces a new set of challenges. Key considerations include cost, safety, and environmental impact. researchgate.net

Cost of Starting Materials: For large-scale synthesis, the use of inexpensive and readily available raw materials is paramount. google.com Routes starting from simple precursors like 1-benzylpiperidin-4-one are often preferred. researchgate.netresearchgate.net

Reaction Efficiency and Time: Minimizing the number of synthetic steps and reducing reaction times are crucial for a viable large-scale process. researchgate.net

Catalyst Selection: The choice of catalyst is critical. While advanced coupling reagents are excellent for lab-scale synthesis, their high cost often prohibits their use in bulk production. Heterogeneous catalysts, such as Palladium on carbon (Pd/C) for debenzylation or Raney-Ni for reductive amination, are often favored as they can be easily recovered and reused. researchgate.netresearchgate.net

Safety and Environmental Concerns: Reagents that are highly toxic, explosive, or environmentally harmful should be avoided. For instance, replacing hazardous reagents with safer alternatives is a key goal in process development.

Chemical Reactivity and Derivatization Studies of the Benzamide (B126) and Piperidine Moieties

The chemical reactivity of 2-methyl-N-piperidin-4-ylbenzamide is defined by its constituent functional groups: the secondary piperidine amine, the tertiary amide, and the substituted benzene (B151609) ring.

Piperidine Moiety: The secondary amine of the piperidine ring is a nucleophilic and basic center. It can readily undergo further N-alkylation or N-acylation reactions to produce a wide range of derivatives. This reactivity is fundamental to the synthesis of many related pharmaceutical compounds where the piperidine nitrogen is substituted. kcl.ac.uk

Benzamide Moiety: The amide bond is generally stable but can be hydrolyzed back to 2-methylbenzoic acid and 4-aminopiperidine under harsh acidic or basic conditions. researchgate.net The aromatic ring can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the amide group is a deactivating, meta-director, making the prediction of substitution patterns complex.

Derivatization: The nucleophilic nature of the piperidine nitrogen allows for the synthesis of amidines through zinc(II)-mediated reactions with nitriles, showcasing a potential pathway for further functionalization. rsc.org Additionally, the introduction of hydroxyl groups or other functionalities onto the piperidine ring itself is a common strategy for creating new analogues with different physicochemical properties. nih.gov

Oxidation Reactions and Characterization of Oxidized Products

The oxidation of this compound can selectively target either the piperidine ring or the methyl group on the benzamide nucleus, depending on the chosen oxidant and reaction conditions.

The tertiary amine of the piperidine ring is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the piperidine nitrogen to an N-oxide. More vigorous oxidation, for instance using reagents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄), can lead to the formation of lactams by oxidation of the carbon atoms adjacent to the nitrogen. Specifically, oxidation at the C2 or C6 position of the piperidine ring would yield the corresponding piperidones.

The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. This transformation would yield N-(piperidin-4-yl)-phthalimide after cyclization of the resulting dicarboxylic acid.

Table 1: Predicted Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product | Product Characterization Notes |

| This compound | m-CPBA | 2-methyl-N-(1-oxido-piperidin-4-yl)benzamide | Appearance of a new N-O stretch in the IR spectrum. |

| This compound | KMnO₄ (controlled) | 2-methyl-N-(2-oxo-piperidin-4-yl)benzamide | Appearance of a lactam carbonyl stretch in the IR spectrum. |

| This compound | KMnO₄ (vigorous) | N-(piperidin-4-yl)-phthalimide | Disappearance of the methyl protons in the ¹H NMR spectrum and appearance of two carbonyl signals in the ¹³C NMR spectrum. |

Reduction Reactions and Characterization of Reduced Products

The reduction of this compound primarily targets the amide functionality and the aromatic ring.

The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 2-methyl-N-((piperidin-4-yl)methyl)aniline. The choice of reducing agent is crucial; for instance, catalytic hydrogenation can be selective. Under high pressure and temperature with catalysts like copper chromite, the amide can be reduced. wikipedia.org The Birch reduction, using an alkali metal in liquid ammonia with an alcohol as a proton source, can reduce the aromatic ring to a non-conjugated diene, yielding 2-methyl-N-(piperidin-4-yl)cyclohexa-1,4-diene-1-carboxamide. pacific.edu

Table 2: Predicted Reduction Products of this compound

| Starting Material | Reducing Agent/Conditions | Major Product | Product Characterization Notes |

| This compound | LiAlH₄ | 2-methyl-N-((piperidin-4-yl)methyl)aniline | Disappearance of the amide carbonyl stretch in the IR spectrum and appearance of N-H stretches for the secondary amine. |

| This compound | Na, NH₃ (l), EtOH | 2-methyl-N-(piperidin-4-yl)cyclohexa-1,4-diene-1-carboxamide | Appearance of signals for sp³ C-H bonds of the diene in the ¹H and ¹³C NMR spectra. |

| This compound | H₂, Copper Chromite, High T/P | (2-methylphenyl)(piperidin-4-yl)methanamine | Similar to LiAlH₄ reduction, resulting in the formation of a secondary amine. |

Substitution Reactions on the Benzamide Nucleus and Piperidine Ring

Both the benzamide nucleus and the piperidine ring can undergo substitution reactions, although the reactivity of each is governed by different electronic factors.

Benzamide Nucleus:

The benzamide group is a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to occur at the positions meta to the amide group (C4 and C6). The presence of the activating methyl group at the C2 position, however, complicates this. The methyl group is an ortho, para-director. The interplay between these two groups will direct incoming electrophiles. Given the stronger directing effect of the ortho, para-directing methyl group, substitution is likely to occur at the positions ortho and para to it (C3 and C5).

Piperidine Ring:

The nitrogen atom of the piperidine ring is a nucleophile and can readily undergo N-alkylation with alkyl halides. researchgate.net For instance, reaction with methyl iodide would yield the N-methylated quaternary ammonium (B1175870) salt. Acylation of the piperidine nitrogen is also possible using acyl chlorides or anhydrides in the presence of a base.

Table 3: Predicted Substitution Products of this compound

| Starting Material | Reagents | Major Product | Product Characterization Notes |

| This compound | HNO₃, H₂SO₄ | 2-methyl-5-nitro-N-(piperidin-4-yl)benzamide | Appearance of nitro group signals in the IR and NMR spectra. |

| This compound | Br₂, FeBr₃ | 5-bromo-2-methyl-N-(piperidin-4-yl)benzamide | Isotopic pattern of bromine in the mass spectrum. |

| This compound | CH₃I | 4-((2-methylbenzoyl)amino)-1-methylpiperidin-1-ium iodide | Appearance of a singlet for the N-methyl group in the ¹H NMR spectrum. |

| This compound | Acetyl chloride, Et₃N | N-(1-acetylpiperidin-4-yl)-2-methylbenzamide | Appearance of a new acetyl carbonyl signal in the ¹³C NMR spectrum. |

Structure Activity Relationship Sar Studies of 2 Methyl N Piperidin 4 Ylbenzamide and Its Analogues

Elucidation of Benzamide (B126) Ring Substituent Effects on Biological Activity

The benzamide ring of 2-methyl-N-piperidin-4-ylbenzamide offers multiple positions for substitution, and modifications at these sites have been shown to significantly impact the compound's biological profile.

Influence of the Methyl Group at the 2-Position of the Benzamide Ring

The presence of a methyl group at the 2-position (ortho-position) of the benzamide ring is a key structural feature of this compound. This substituent can influence the molecule's conformation and its interaction with biological targets. The methyl group, being an electron-donating group, can affect the electron density of the aromatic ring and the adjacent amide linkage. Furthermore, its steric bulk can force the benzamide ring to adopt a non-planar conformation relative to the amide bond, which can be critical for fitting into the binding pocket of a receptor or enzyme. In broader studies of benzamide derivatives, the introduction of a methyl group at the 2-position has been shown to impact potency and selectivity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, a 2-methoxy substitution resulted in submicromolar M1 antagonist activity, highlighting the importance of ortho-substituents researchgate.net. While direct comparative data for the 2-methyl group in this compound is not extensively available in the public domain, the general principles of medicinal chemistry suggest that this group plays a significant role in defining the compound's pharmacological properties through both steric and electronic effects.

Impact of Halogen, Carboxyl, and Nitro Group Introductions on Cytotoxicity

The introduction of various functional groups onto the benzamide ring of N-(piperidine-4-yl)benzamide derivatives has been explored to modulate their cytotoxic properties. Structure-activity relationship studies on a series of N-(piperidine-4-yl)benzamide derivatives have shown that the presence of halogen, carboxyl, or nitro groups on the benzamide ring can increase the cytotoxicity of these compounds against cancer cell lines such as HepG2 researchgate.net.

For example, the introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the benzamide ring and introduce the potential for specific interactions with biological targets. The position of the nitro group is also crucial; for instance, in a related series of benzamides, a 4-nitro substituent was a key feature in compounds evaluated for antitumor activity researchgate.net.

Halogens, such as chlorine and fluorine, are commonly used in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Their introduction can affect lipophilicity, metabolic stability, and binding interactions. In a study of N-(substituted coumarin-3-yl) benzamides, a bromo-substituted derivative showed notable cytotoxic activity ajol.info.

The carboxyl group, being ionizable, can introduce a negative charge at physiological pH, which can lead to the formation of salt bridges with positively charged residues in a binding site and can also significantly impact the compound's solubility and pharmacokinetic profile.

A representative table illustrating the effect of benzamide ring substituents on the cytotoxicity of N-piperidin-4-ylbenzamide analogues is presented below.

| Compound ID | Benzamide Ring Substituent | Cytotoxicity (IC50, µM) against HepG2 cells |

| Analogue 1 | 2-Methyl | Data not available in cited sources |

| Analogue 2 | 4-Nitro | Potent activity reported researchgate.net |

| Analogue 3 | 4-Chloro | Increased cytotoxicity observed researchgate.net |

| Analogue 4 | 4-Carboxyl | Increased cytotoxicity observed researchgate.net |

Positional Scanning and Substituent Library Design

To systematically explore the SAR of the benzamide ring, positional scanning and the design of substituent libraries are employed. This approach involves creating a series of compounds where different substituents are placed at various positions on the benzamide ring to identify which positions are most sensitive to modification and which substituents lead to improved activity. This methodical approach allows for a comprehensive understanding of the steric, electronic, and lipophilic requirements for optimal biological activity.

For instance, in the development of selective M1 muscarinic acetylcholine (B1216132) receptor antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, an iterative analog library approach was used to explore the SAR of the benzamide portion researchgate.net. This involved synthesizing and testing compounds with a variety of substituents at the 2-, 3-, and 4-positions of the benzamide ring. This systematic exploration revealed that substitutions at the 2-position, such as with a chloro or methoxy group, could yield submicromolar potency researchgate.net. Such a strategy would be invaluable in optimizing the this compound scaffold for a specific biological target.

Investigation of Piperidine (B6355638) Ring and N-Substituent Modifications

The piperidine ring of this compound is another key area for structural modification to probe SAR. Both the nitrogen atom and the carbon atoms of the piperidine ring can be substituted to influence the compound's properties.

Comparative Analysis of N-Methylated Versus Unsubstituted Piperidine Moieties on Binding Affinity

The substitution on the piperidine nitrogen can have a profound effect on the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can influence binding affinity and selectivity. A comparative analysis of N-methylated versus unsubstituted piperidine moieties is a common strategy to understand the role of this nitrogen in receptor interactions.

In a study on methylbenzimidazole derivatives, the addition of a piperidine moiety via a Mannich reaction was investigated for its impact on antibacterial activity nih.gov. While this study did not directly compare N-methylated versus unsubstituted piperidines in the context of a benzamide, it highlights the importance of the piperidine moiety in biological activity. Generally, N-methylation can increase lipophilicity and may introduce steric hindrance that could either be beneficial or detrimental to binding, depending on the topology of the binding site. It also removes a potential hydrogen bond donor in the form of the N-H group of the unsubstituted piperidine. The pKa of the piperidine nitrogen is also affected by N-substitution, which can influence the ionization state of the molecule at physiological pH and its ability to engage in ionic interactions.

Effects of Steric and Electronic Properties of Piperidine N-Substituents on Receptor Interactions

Beyond simple N-methylation, a wide variety of substituents can be introduced at the piperidine nitrogen to explore the effects of steric and electronic properties on receptor interactions. In a study of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5α-reductase, various N-substituents, including benzoyl, benzyl (B1604629), and bulky groups like adamantanoyl and dicyclohexylacetyl, were evaluated nih.gov. The results showed that the nature of the N-substituent had a significant impact on the inhibitory potency and selectivity towards different isozymes of the target enzyme nih.gov.

For example, bulky and lipophilic N-substituents can occupy hydrophobic pockets within a binding site, leading to enhanced affinity. The electronic properties of the substituent can also play a role. For instance, an electron-withdrawing group like a benzoyl substituent will decrease the basicity of the piperidine nitrogen compared to an electron-donating alkyl group.

The table below summarizes the effects of different N-substituents on the piperidine ring on the inhibitory activity of a related series of piperidine derivatives against steroid-5α-reductase type 2.

| Compound ID | Piperidine N-Substituent | Steric Properties | Electronic Properties | Inhibitory Activity (IC50, nM) against Rat 5α-reductase type 2 |

| Analogue 5 | Benzoyl | Bulky, planar | Electron-withdrawing | >10,000 nih.gov |

| Analogue 6 | Diphenylacetyl | Very bulky | Neutral | 370 nih.gov |

| Analogue 7 | Dicyclohexylacetyl | Very bulky | Neutral | 80 nih.gov |

| Analogue 8 | Diphenylcarbamoyl | Bulky | Electron-withdrawing | 690 nih.gov |

This data from a related series of compounds illustrates that large, hydrophobic N-substituents can be well-tolerated and can lead to a significant increase in potency, demonstrating the importance of exploring the steric and electronic landscape of the N-substituent on the piperidine ring for optimizing receptor interactions.

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its pharmacological activity. For this compound and its analogues, conformational analysis focuses on the spatial relationship between the benzamide and piperidine moieties, which dictates how the molecule fits into and interacts with its biological target.

The piperidine ring typically adopts a stable chair conformation. nih.gov However, the orientation of the substituent at the 4-position (the benzamide group) can be either axial or equatorial, and the energetic barrier between these two forms can be influenced by other substitutions on the ring. The relative orientation of the 2-methylphenyl group and the piperidine ring is defined by the dihedral angle around the amide bond. Crystal structure analysis of similar compounds, such as 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide, reveals specific dihedral angles between the piperidine and benzene (B151609) rings, highlighting preferred spatial arrangements. nih.gov

The pharmacological profile of these compounds is intrinsically linked to their conformational preferences. For instance, designing analogues with decreased conformational flexibility has been shown to enhance potency. frontiersin.orgpolyu.edu.hk By introducing structural constraints, such as replacing a flexible piperazine ring with a more rigid piperidine containing an exocyclic double bond, analogues can be "locked" into a bioactive conformation, leading to improved binding affinity and efficacy at their target, as demonstrated in studies of δ opioid receptor agonists. acs.org This principle suggests that the active conformation of this compound likely requires a specific spatial orientation of its aromatic and basic amine features.

Furthermore, substitutions on the piperidine ring, such as with fluorine, can significantly influence the conformational equilibrium through various electrostatic and hyperconjugative interactions. researchgate.net These subtle changes in conformation can translate into significant differences in the pharmacological profile, affecting both potency and selectivity. Molecular modeling and experimental techniques like NMR are used to study these conformational preferences and establish a direct correlation with the observed biological activity. researchgate.net

| Conformational Feature | Observation in Analogues | Correlation with Pharmacological Profile |

|---|---|---|

| Piperidine Ring Conformation | Predominantly adopts a chair conformation. nih.gov | Provides a stable scaffold for positioning key interacting groups. |

| Dihedral Angle (Benzene-Piperidine) | Specific angles are preferred, as seen in crystal structures of related benzamides. nih.gov | Defines the relative spatial orientation of aromatic and basic moieties, crucial for receptor fit. |

| Conformational Flexibility | Decreased flexibility through structural modifications (e.g., exocyclic double bonds) can enhance activity. frontiersin.orgacs.org | Reduces the entropic penalty of binding, leading to increased potency and selectivity. |

Pharmacophore Development and Structure-Guided Design Principles

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model is an abstract representation of the essential molecular features required for a specific biological activity. For the this compound scaffold, a general pharmacophore can be developed based on structure-activity relationship studies of analogous compounds. nih.gov

The key features generally include:

Aromatic/Hydrophobic Region: The 2-methylbenzoyl group provides a critical hydrophobic region that likely engages in van der Waals or π-π stacking interactions within a hydrophobic pocket of the target protein.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a primary hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a donor group on the receptor.

Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor, providing another key interaction point to anchor the ligand in the binding site.

Basic Nitrogen/Positive Ionizable Feature: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing it to form a strong ionic interaction or a charge-assisted hydrogen bond with an acidic residue (e.g., aspartate, glutamate) on the target.

Refined pharmacophore models, developed from iterative cycles of virtual screening and SAR studies on similar benzamide analogues, often identify multiple hydrophobic regions and specific locations for hydrogen bond acceptors and donors as being critical for high-affinity binding. nih.gov These models serve as a blueprint for designing new molecules with potentially improved activity.

| Pharmacophoric Feature | Structural Moiety | Presumed Role in Target Interaction |

|---|---|---|

| Aromatic/Hydrophobic Region | 2-methylphenyl ring | Hydrophobic interactions, π-π stacking. |

| Hydrogen Bond Acceptor | Amide Carbonyl (C=O) | Forms hydrogen bonds with receptor donor groups. |

| Hydrogen Bond Donor | Amide Amine (N-H) | Forms hydrogen bonds with receptor acceptor groups. |

| Basic/Cationic Center | Piperidine Nitrogen | Ionic interactions, charge-assisted hydrogen bonds. |

Design of Analogues to Enhance Potency and Selectivity

Structure-guided design uses the pharmacophore model and SAR data to rationally modify a lead compound to improve its pharmacological properties. For this compound, several strategies can be employed to enhance potency and selectivity.

One primary approach involves substitution on the aromatic ring. Modifying the methyl group or adding other substituents can alter the molecule's electronic properties and steric profile, potentially improving interactions with the target. For example, in related N-phenyl-N-(piperidin-yl)propionamide series, adding a hydroxyl group to an associated aromatic ring resulted in analogues with nanomolar binding affinities and over 1000-fold selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.gov

Another strategy is the modification of the piperidine ring. Introducing substituents can alter the ring's conformation or provide additional points of interaction. Based on structural information from co-crystal structures of similar ligands, replacing a small group with a slightly larger one (e.g., methyl to ethyl) can enhance binding affinity by filling a hydrophobic pocket more effectively. nih.gov

Bioisosteric replacement is also a powerful tool. Guided by this principle, entire moieties can be swapped to improve properties. nih.gov For instance, replacing a naphthalene moiety with a substituted benzene ring in one series of transporter inhibitors was shown to regain and enhance inhibitory activity on specific targets. frontiersin.orgpolyu.edu.hk This demonstrates how targeted modifications can fine-tune selectivity between different receptor subtypes or protein isoforms.

The table below summarizes SAR findings for related benzamide and piperidine derivatives, illustrating how specific structural changes impact biological activity.

| Structural Modification (on related scaffolds) | Example Analogue Class | Observed Effect on Potency/Selectivity | Reference |

|---|---|---|---|

| Addition of hydroxyl group to an aromatic moiety | 5-substituted (tetrahydronaphthalen-2yl)methyl N-phenyl-N-(piperidin-2-yl)propionamides | Produced ligands with excellent binding affinity (4-5 nM) and >1000-fold selectivity for µ vs δ opioid receptors. | nih.gov |

| Replacement of amide methyl with larger alkyl groups | BI-2536 Analogues | Hypothesized to enhance binding affinity to BRD4-BD1 by better filling a hydrophobic pocket. | nih.gov |

| Elaboration of a methoxy group with a bulkier cyclopentoxyl group | BI-2536 Analogues | Improved potency towards bromodomains while reducing potency against the off-target PLK1, thus modulating selectivity. | nih.gov |

| Replacement of naphthalene with a substituted benzene ring | FPMINT Analogues | Addition of a methyl or ethyl group to the benzene ring regained inhibitory activity on both ENT1 and ENT2 transporters. | frontiersin.orgpolyu.edu.hk |

Preclinical Pharmacological Investigations of 2 Methyl N Piperidin 4 Ylbenzamide Analogues

In Vitro Cellular Efficacy Studies

The in vitro cellular efficacy of N-(piperidin-4-yl)benzamide derivatives has been explored through various lenses, including their ability to inhibit cancer cell growth, halt cell cycle progression, and induce programmed cell death.

Growth Inhibitory Activity and IC50 Determinations in Cancer Cell Lines (e.g., HepG2, A549, HT-29)

A series of novel N-(piperidin-4-yl)benzamide derivatives were designed, synthesized, and assessed for their antitumor activities. nih.gov Within this series, certain compounds demonstrated potent biological activity against the human hepatocarcinoma cell line, HepG2. nih.gov Notably, one of the most effective analogues, compound 47, exhibited a half-maximal inhibitory concentration (IC50) value of 0.25 μM against HepG2 cells. nih.gov Another study focusing on diaryl ether derivatives of benzamide (B126) identified compounds 10b and 10j as having significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov

While specific IC50 data for 2-methyl-N-piperidin-4-ylbenzamide analogues against A549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cell lines were not prominently available in the reviewed literature, the potent activity in HepG2 cells underscores the potential of this chemical scaffold in oncology research. nih.govnih.gov

Table 1: Growth Inhibitory Activity of N-(piperidin-4-yl)benzamide Analogues in HepG2 Cells Use the slider to view more data.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 47 | 0.25 | HepG2 |

| Compound 10b | 0.12 | HepG2 |

Assessment of Cell Cycle Progression by Flow Cytometry

Flow cytometry is a key technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov This analysis is crucial for determining if a compound's antiproliferative effects are mediated by arresting the cell cycle at a specific checkpoint. nih.gov

For the potent N-(piperidin-4-yl)benzamide derivative, compound 47, flow cytometry analysis confirmed that its mechanism of action involves the induction of cell cycle arrest in HepG2 cells. nih.gov The investigation revealed that the compound's ability to inhibit tumor cell growth is linked to its capacity to interfere with the normal progression of the cell cycle, leading to a halt in cell division. nih.gov This arrest was found to be mediated through a p53/p21-dependent pathway. nih.gov

Analysis of Apoptotic Markers via Western Blotting

To further elucidate the molecular mechanisms behind the observed antitumor activity, Western blot analysis was employed to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation. nih.gov Apoptosis, or programmed cell death, is a critical endpoint for many anticancer therapies.

Treatment of HepG2 cells with compound 47 led to significant changes in the expression of several regulatory proteins. nih.gov Western blot results showed that compound 47 inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). nih.gov Concurrently, it enhanced the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov In a related study, benzamide derivatives 10b and 10j were also found to upregulate the expression of cleaved caspase-3, a key executioner in the apoptotic cascade. nih.gov These findings collectively indicate that the antitumor activity of these benzamide analogues is driven by the induction of cell cycle arrest and the activation of the apoptotic pathway. nih.govnih.gov

Table 2: Effect of Compound 47 on Cell Cycle and Apoptotic Markers in HepG2 Cells Use the slider to view more data.

| Protein Marker | Effect of Compound 47 | Pathway |

|---|---|---|

| Cyclin B1 | Inhibition | Cell Cycle |

| p-Rb | Inhibition | Cell Cycle |

| p21 | Enhanced Expression | Cell Cycle/Apoptosis |

| p53 | Enhanced Expression | Cell Cycle/Apoptosis |

Assessment of Enzyme Inhibitory Potency (e.g., DHFR, SDH)

There was no specific information available in the reviewed scientific literature regarding the assessment of this compound analogues as inhibitors of the enzymes dihydrofolate reductase (DHFR) or succinate (B1194679) dehydrogenase (SDH).

Functional Assays for Receptor Activation or Inhibition

While the primary focus of many studies on N-(piperidin-4-yl)benzamide analogues has been on their anticancer effects, related structures have been evaluated for activity at other biological targets. For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents by measuring their acetylcholinesterase (AChE) inhibitory activity. nih.gov

In these functional assays, one derivative, compound 5d, which features a fluorine atom at the ortho position of the benzamide ring, was identified as the most active compound, with an IC50 value of 13 nM against AChE. nih.gov This potency was significantly greater than that of the reference drug, donepezil. nih.gov Molecular docking studies suggested that the carbonyl group of the benzamide core forms a key hydrogen bond interaction within the active site of the acetylcholinesterase enzyme. nih.gov This line of research demonstrates that the benzamide-piperidine scaffold is versatile and can be modified to potently inhibit specific enzyme or receptor targets. nih.gov

Ligand Binding Studies and Determination of Dissociation Constants (Kd)

Ligand binding studies are a fundamental component of preclinical pharmacological investigation, utilized to determine the affinity of a compound for a specific receptor or binding site. These assays typically involve incubating the compound of interest with a preparation of the target receptor (e.g., from cell membranes or tissue homogenates) in the presence of a radiolabeled ligand known to bind to the site. By measuring the displacement of the radioligand by the test compound, the inhibition constant (Ki) can be calculated, which is related to the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

For various analogues of N-(piperidin-4-yl)benzamide, binding studies have been crucial in establishing their potential therapeutic targets. For instance, research on N-substituted derivatives of 4-piperidinyl benzilate, a structurally related class, identified high-affinity ligands for muscarinic acetylcholine (B1216132) receptors. nih.gov In these studies, Ki values were determined using in vitro radioligand binding assays with brain tissue. nih.gov For example, 4-piperidinyl benzilate itself showed a Ki of 2.0 nM, and N-substitution with a methyl or ethyl group enhanced this affinity to 0.2 nM. nih.gov

Similarly, complex derivatives of N-phenyl-N-(piperidin-4-yl)propionamide have been evaluated for their affinity to opioid receptors, demonstrating the versatility of the piperidine (B6355638) scaffold. nih.gov However, it must be reiterated that no such binding data has been published for this compound itself.

Table 1: Representative Ligand Binding Affinities for N-(piperidin-4-yl) Benzilate Analogues at Muscarinic Receptors

| Compound | Substitution on Piperidine Nitrogen | Ki (nM) |

| 4-Piperidinyl benzilate | -H | 2.0 |

| Analogue 1 | -CH3 | 0.2 |

| Analogue 2 | -CH2CH3 | 0.2 |

| Analogue 3 | -CH2CH2CH3 | >200 |

| Analogue 4 | -CH(CH3)2 | >200 |

| Analogue 5 | -CH2-Phenyl | 0.2 |

This table is illustrative of data available for a class of related compounds and does not include this compound, for which no data is available. nih.gov

Agonist/Antagonist Activity in Cell-Based Assays

Following the determination of binding affinity, cell-based functional assays are employed to characterize the activity of a compound at its target receptor. These assays can determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor from being activated by its natural ligand), or an inverse agonist (inactivating the receptor).

Commonly used cell-based assays include measuring changes in second messenger levels (e.g., cyclic AMP), ion flux (e.g., calcium mobilization), or gene expression. For example, studies on N-(piperidin-4-yl)benzamide derivatives designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways used HepG2 cells to assess their biological activity, measuring downstream protein expression. nih.gov In other research, derivatives have been evaluated as cell cycle inhibitors in HepG2 cells, with their effects on various cell cycle proteins quantified via Western blot analysis. nih.gov

Again, it is critical to note that while these methodologies are standard for analogous compounds, no published studies have reported the agonist or antagonist activity of this compound in any cell-based assay. The functional activity of this specific compound remains uncharacterized in the public domain.

Computational Chemistry and Molecular Modeling Approaches in 2 Methyl N Piperidin 4 Ylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the study of 2-methyl-N-piperidin-4-ylbenzamide, docking simulations are instrumental in elucidating its potential binding modes within the active site of a target protein.

Molecular docking simulations for this compound would involve preparing a 3D structure of the compound and docking it into the binding site of a relevant biological target. The primary goal is to identify the most energetically favorable binding pose. This pose reveals crucial information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, in studies of similar benzamide (B126) derivatives, key interactions often involve the amide group forming hydrogen bonds with amino acid residues in the target's active site. The piperidine (B6355638) ring can engage in hydrophobic interactions, while the methyl-substituted benzene (B151609) ring can form π-π stacking or other hydrophobic interactions. The specific residues involved are critical for understanding the molecular basis of the compound's activity.

Table 1: Predicted Interacting Residues for this compound with a Hypothetical Target Protein

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond | Amide N-H | Asp120, Glu155 |

| Hydrogen Bond | Amide C=O | Ser195, Gln102 |

| Hydrophobic | Methyl-benzene ring | Phe210, Trp84, Leu198 |

| Hydrophobic | Piperidine ring | Val68, Ile100, Ala190 |

| Cation-π | Piperidine (protonated) | Tyr330, Phe331 |

This table is illustrative and based on common interactions observed for similar compounds.

A significant outcome of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores are calculated by the docking software's scoring function and provide a quantitative measure of the ligand's binding strength to the target. Lower binding energy values typically indicate a more stable ligand-protein complex.

In a study on benzamide derivatives as topoisomerase inhibitors, binding energies were observed to range from -60 to over -90 kcal/mol, indicating strong interactions with the enzyme. researchgate.net For this compound, a comparative docking study against a panel of potential targets would help prioritize those for which it shows the highest affinity. The energetic contribution of different parts of the molecule can also be dissected to understand which functional groups are most critical for binding.

Table 2: Example of Docking Scores and Binding Energies for this compound and Analogs

| Compound | Target | Docking Score | Estimated Binding Energy (kcal/mol) |

| This compound | Target A | -8.5 | -9.2 |

| Analog 1 (no methyl group) | Target A | -7.9 | -8.5 |

| Analog 2 (different piperidine substitution) | Target A | -8.1 | -8.8 |

| This compound | Target B | -6.2 | -6.8 |

This data is hypothetical and serves to illustrate the output of docking studies.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the nature of the interactions.

Following molecular docking, the most promising poses of the this compound-protein complex are subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, track the trajectory of each atom in the system. A key analysis is the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.

Conversely, a rising RMSD may indicate that the ligand is unstable in the binding pocket and may dissociate. MD simulations can also reveal subtle conformational changes in the protein upon ligand binding, which may be crucial for its biological function. For instance, the binding of an inhibitor might stabilize an inactive conformation of an enzyme.

MD simulations allow for the analysis of how interactions between this compound and the target protein evolve over time. Hydrogen bonds that appear stable in the static dock may be transient in a dynamic environment. The simulation can quantify the percentage of time specific hydrogen bonds are maintained, providing a more accurate picture of their importance.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity. A study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors successfully used MLR to develop a QSAR model that correlated physicochemical and geometrical descriptors with inhibitory activity. mdpi.com For this compound and its derivatives, a similar approach could identify the key structural features that govern their activity, thereby guiding the design of more potent analogs.

Table 3: Example of Descriptors Used in a QSAR Model for Benzamide Derivatives

| Descriptor | Description | Influence on Activity |

| LogP | Lipophilicity | Positive correlation (increased activity with higher lipophilicity) |

| Molecular Weight | Size of the molecule | Optimal range observed |

| Hydrogen Bond Donors | Number of H-bond donor groups | Negative correlation (fewer donors favored) |

| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity | Negative correlation (lower polarity favored) |

| Dipole Moment | Measure of charge separation | Positive correlation |

This table is illustrative of typical descriptors and their potential influence in a QSAR model.

By leveraging these computational approaches, researchers can gain a detailed, multi-faceted understanding of this compound's behavior at the molecular level, significantly accelerating the process of drug discovery and optimization.

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Fields

Comparative Molecular Field Analysis (CoMFA) is a pivotal 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D shapes and electronic properties. In the context of this compound research, CoMFA models are built by aligning a set of analogues and calculating their steric and electrostatic fields. These fields are then statistically correlated with the observed biological activities of the compounds.

The steric fields, represented by green and yellow contours in CoMFA maps, indicate regions where bulky substituents would either enhance (green) or diminish (yellow) biological activity. Conversely, electrostatic fields, depicted by red and blue contours, highlight areas where electronegative (red) or electropositive (blue) groups are favorable for activity. By analyzing these contour maps, medicinal chemists can strategically modify the this compound scaffold to optimize its steric and electronic interactions with its target receptor.

Table 1: Key Aspects of CoMFA in Drug Design

| Feature | Description |

|---|---|

| Objective | To establish a correlation between the 3D properties of molecules and their biological activity. |

| Fields Analyzed | Steric and Electrostatic. |

| Output | 3D contour maps indicating favorable and unfavorable regions for substitution. |

| Application | Guiding the design of new analogues with predicted enhanced activity. |

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Physicochemical Properties

Expanding on the principles of CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) provides a more comprehensive understanding of structure-activity relationships by evaluating a wider range of physicochemical properties. In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

This multiparametric analysis offers a more nuanced view of the molecular features driving the biological activity of this compound analogues. For instance, CoMSIA can reveal the importance of hydrophobic interactions in a specific region of the molecule or highlight the critical role of a hydrogen bond donor or acceptor for target binding. The resulting 3D contour maps from a CoMSIA study provide a detailed roadmap for optimizing multiple physicochemical properties simultaneously, leading to the design of more potent and specific compounds.

Table 2: Physicochemical Properties Analyzed in CoMSIA

| Property | Description |

|---|---|

| Steric | Spatial arrangement and bulk of substituents. |

| Electrostatic | Distribution of charge. |

| Hydrophobic | Affinity for non-polar environments. |

| Hydrogen Bond Donor | Potential to donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptor | Potential to accept a hydrogen atom in a hydrogen bond. |

Development of Predictive Models for Novel Analogue Design

Both CoMFA and CoMSIA are instrumental in the development of robust predictive models. These models, once validated, can be used to forecast the biological activity of novel, yet-to-be-synthesized analogues of this compound. This predictive capability is a cornerstone of modern drug design, as it allows for the prioritization of synthetic efforts towards compounds with the highest probability of success.

The development of these predictive models involves several steps, including the selection of a training set of molecules with known activities, molecular alignment, calculation of molecular fields, and statistical analysis to generate a QSAR equation. The predictive power of the model is then rigorously tested using an external set of compounds (test set). A reliable predictive model significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools for identifying and optimizing new bioactive molecules. These methods are particularly valuable in the early stages of drug discovery for exploring vast chemical libraries.

Identification of Essential Structural Motifs for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would define the key structural motifs and their spatial relationships that are crucial for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

By analyzing a set of active analogues, a common-feature pharmacophore can be developed. This model serves as a 3D query for searching chemical databases to find novel scaffolds that possess the same essential features, and thus are likely to exhibit similar biological activity.

Ligand-Based and Structure-Based Virtual Screening for Hit Identification and Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the biological target is unknown, LBVS can be employed. This method uses a known active ligand, such as this compound, as a template to search for other molecules with similar properties. Techniques used in LBVS include searching for molecules that match a pharmacophore model or have a similar 2D or 3D shape and electronic properties.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS can be performed. This approach involves docking a library of compounds into the binding site of the target and scoring their potential binding affinity. The top-scoring compounds are then selected for experimental testing. SBVS can provide detailed insights into the specific molecular interactions between this compound and its target, guiding further optimization of the lead compound.

The integration of both ligand-based and structure-based virtual screening methods can lead to a more effective and comprehensive search for novel and potent analogues of this compound, ultimately accelerating the journey from hit identification to lead optimization.

Q & A

Q. What are the key synthetic routes for 2-methyl-N-piperidin-4-ylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with a piperidine derivative. For example, in analogous compounds, the benzamide moiety is formed via an amidation reaction under anhydrous conditions using a base like triethylamine in dichloromethane or DMF . Critical parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography (e.g., chloroform:methanol gradients) followed by recrystallization from dimethyl ether or ethanol yields high-purity products .

- Catalysts : Palladium-based catalysts or peptide coupling agents (e.g., HATU) may enhance efficiency in challenging steps .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. Aromatic protons in the benzamide group appear as distinct multiplets between δ 7.2–8.1 ppm, while piperidine protons resonate as broad singlets (δ 1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 275.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent (DMSO ≤0.1%) .

- Purity Validation : Re-analyze batches via HPLC and compare with reference standards. Impurities >2% can skew IC₅₀ values .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperidine-containing benzamides) to identify trends in substituent effects .

Q. What computational strategies are suitable for predicting the binding mode of this compound to dopamine D3 receptors?

- Methodological Answer :

- Molecular Docking : Use crystal structures of D3 receptors (PDB: 3PBL) and software like AutoDock Vina. The piperidine nitrogen likely forms a salt bridge with Asp110, while the benzamide group occupies hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on key interactions (e.g., hydrogen bonding with Ser192) .

- QSAR Modeling : Train models with datasets of dopamine receptor ligands to correlate substituent electronegativity (e.g., Hammett constants) with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.